N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide
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Overview
Description
N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a hydroxy group, a methyl group, and a keto group, linked to a hexyl chain ending in an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3-hydroxy-2-methyl-4-pyridone.
Attachment of the Hexyl Chain: The hexyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated hexane reacts with the pyridine derivative.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The keto group can be reduced to a secondary alcohol.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide involves its interaction with specific molecular targets. The hydroxy and keto groups on the pyridine ring can form hydrogen bonds with biological molecules, influencing their activity. The acetamide group can also interact with enzymes or receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide can be compared with similar compounds such as:
N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]formamide: Similar structure but with a formamide group instead of an acetamide group.
N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring and the presence of the acetamide group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-11-14(19)13(18)7-10-16(11)9-6-4-3-5-8-15-12(2)17/h7,10,19H,3-6,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGDBMRJYKPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCCCCNC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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